Disodium 7,7'-(carbonyldiimino)bis(4-hydroxynaphthalene-2-sulphonate)
Overview
Description
Mechanism of Action
Target of Action
The primary targets of AMI-1 are protein arginine N-methyltransferases (PRMTs) . PRMTs are involved in post-translational modification implicated in protein trafficking, signal transduction, and transcriptional regulation .
Mode of Action
AMI-1 inhibits PRMTs by blocking peptide-substrate binding . This unique mode of action allows AMI-1 to selectively inhibit arginine methyltransferase activity without affecting lysine methyltransferase activity .
Biochemical Pathways
AMI-1’s inhibition of PRMTs affects several biochemical pathways. It modulates nuclear receptor-regulated transcription from estrogen and androgen response elements . It also acts as a potent scavenger of NADPH-oxidase-derived superoxide .
Pharmacokinetics
AMI-1 is administered orally and reaches its peak diuretic effect at 6–10 hours . It is 40% protein-bound and has a plasma half-life of 6–9 hours . Drug action is prolonged in renal impairment .
Result of Action
The inhibition of PRMTs by AMI-1 results in a decrease in arginine methylation of certain proteins, which can inhibit the growth and proliferation of certain types of cells, such as sarcoma cells . It also has antioxidant effects, acting as a direct antioxidant rather than indirectly through methyltransferase inhibition .
Action Environment
The action, efficacy, and stability of AMI-1 can be influenced by various environmental factors. For instance, its solubility in water (>10 mg/mL) and its storage conditions (desiccated, protected from light, and stored at 2-8°C) can affect its bioavailability and stability .
Biochemical Analysis
Biochemical Properties
AMI-1 interacts with various enzymes and proteins, particularly PRMTs . It acts as a potent, selective, and reversible protein arginine methyltransferase inhibitor . It inhibits arginine methylation in vitro without competing for the AdoMet binding site .
Cellular Effects
AMI-1 has significant effects on various types of cells and cellular processes. It has been shown to inhibit cell viability and colony formation . It suppresses cell migration, enhances apoptosis, and induces cell cycle arrest . AMI-1 also modulates nuclear receptor-regulated transcription in vivo .
Molecular Mechanism
The molecular mechanism of AMI-1 involves its interaction with PRMTs. It exerts its effects at the molecular level by blocking peptide-substrate binding . This inhibition of PRMTs is achieved without competing for the AdoMet binding site .
Temporal Effects in Laboratory Settings
It is known that AMI-1 has a potent and reversible inhibitory effect on PRMTs .
Metabolic Pathways
AMI-1 is involved in the metabolic pathways related to protein arginine methylation . It interacts with PRMTs, which play a crucial role in the methylation of arginine residues in proteins .
Subcellular Localization
The subcellular localization of AMI-1 is primarily cytoplasmic . This localization allows it to interact with PRMTs and exert its inhibitory effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
AMI-1 can be synthesized through a series of chemical reactions involving the use of specific reagents and conditions. The synthesis typically involves the reaction of a suitable precursor with methylating agents under controlled conditions to achieve the desired product. The exact synthetic route and reaction conditions may vary depending on the specific requirements and desired purity of the final product .
Industrial Production Methods
The industrial production of AMI-1 involves scaling up the laboratory synthesis process to produce larger quantities of the compound. This typically requires optimization of reaction conditions, purification methods, and quality control measures to ensure the consistency and purity of the final product. Industrial production methods may also involve the use of advanced technologies and equipment to enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
AMI-1 undergoes various types of chemical reactions, including:
Oxidation: AMI-1 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert AMI-1 into reduced forms.
Substitution: AMI-1 can undergo substitution reactions where specific functional groups are replaced with other groups.
Common Reagents and Conditions
Common reagents used in the reactions involving AMI-1 include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from the reactions involving AMI-1 depend on the specific type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may result in the formation of substituted compounds .
Scientific Research Applications
AMI-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the inhibition of protein arginine N-methyltransferases and their role in various biochemical processes.
Biology: Employed in research to understand the biological functions of PRMTs and their involvement in cellular processes.
Industry: Utilized in the development of new drugs and therapeutic agents targeting PRMTs.
Comparison with Similar Compounds
Similar Compounds
AMI-5: Another inhibitor of PRMTs with similar properties but different specificity and potency.
AMI-6: A compound with a similar mechanism of action but distinct chemical structure and target specificity.
Uniqueness of AMI-1
AMI-1 is unique due to its high selectivity and potency as an inhibitor of PRMTs. It has been shown to effectively inhibit PRMT1 and PRMT5, making it a valuable tool in research and potential therapeutic applications. Its ability to permeate cells and reversibly inhibit PRMT activity further enhances its utility in various scientific studies .
Properties
IUPAC Name |
disodium;4-hydroxy-7-[(5-hydroxy-7-sulfonatonaphthalen-2-yl)carbamoylamino]naphthalene-2-sulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O9S2.2Na/c24-19-9-15(33(27,28)29)7-11-5-13(1-3-17(11)19)22-21(26)23-14-2-4-18-12(6-14)8-16(10-20(18)25)34(30,31)32;;/h1-10,24-25H,(H2,22,23,26)(H,27,28,29)(H,30,31,32);;/q;2*+1/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOUNHKKCIGVIDI-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(C=C2C=C1NC(=O)NC3=CC4=CC(=CC(=C4C=C3)O)S(=O)(=O)[O-])S(=O)(=O)[O-])O.[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14N2Na2O9S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80889678 | |
Record name | 2-Naphthalenesulfonic acid, 7,7'-(carbonyldiimino)bis[4-hydroxy-, sodium salt (1:2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80889678 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
548.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20324-87-2 | |
Record name | 2-Naphthalenesulfonic acid, 7,7'-(carbonyldiimino)bis(4-hydroxy-, sodium salt (1:2) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020324872 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Naphthalenesulfonic acid, 7,7'-(carbonyldiimino)bis[4-hydroxy-, sodium salt (1:2) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Naphthalenesulfonic acid, 7,7'-(carbonyldiimino)bis[4-hydroxy-, sodium salt (1:2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80889678 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Disodium 7,7'-(carbonyldiimino)bis(4-hydroxynaphthalene-2-sulphonate) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.744 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.